molecular formula C6H7F3O3 B14364739 Oxolan-3-yl trifluoroacetate CAS No. 91258-48-9

Oxolan-3-yl trifluoroacetate

Cat. No.: B14364739
CAS No.: 91258-48-9
M. Wt: 184.11 g/mol
InChI Key: LJTHMVUENATSDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxolan-3-yl trifluoroacetate is an organic compound that features a trifluoroacetate group attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxolan-3-yl trifluoroacetate can be synthesized through the reaction of oxolan-3-ol with trifluoroacetic anhydride. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a base such as pyridine to neutralize the byproduct trifluoroacetic acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Oxolan-3-yl trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Bases: Pyridine, triethylamine

    Solvents: Dichloromethane, acetonitrile

Major Products Formed

Scientific Research Applications

Oxolan-3-yl trifluoroacetate has several applications in scientific research:

Mechanism of Action

The mechanism by which oxolan-3-yl trifluoroacetate exerts its effects involves the interaction of the trifluoroacetate group with various molecular targets. The electron-withdrawing nature of the trifluoroacetate group can influence the reactivity of the oxolane ring, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Trifluoroacetic Acid: A related compound with similar reactivity but lacking the oxolane ring.

    Oxolan-2-yl Trifluoroacetate: Another oxolane derivative with the trifluoroacetate group at a different position.

Uniqueness

Oxolan-3-yl trifluoroacetate is unique due to the specific positioning of the trifluoroacetate group on the oxolane ring, which can lead to distinct reactivity and applications compared to other similar compounds .

Properties

CAS No.

91258-48-9

Molecular Formula

C6H7F3O3

Molecular Weight

184.11 g/mol

IUPAC Name

oxolan-3-yl 2,2,2-trifluoroacetate

InChI

InChI=1S/C6H7F3O3/c7-6(8,9)5(10)12-4-1-2-11-3-4/h4H,1-3H2

InChI Key

LJTHMVUENATSDA-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.